benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, D₂O):
- δ 1.70–2.10 ppm (m, 4H) : Protons on the pyrrolidine ring (C3 and C4).
- δ 3.40–3.60 ppm (m, 1H) : Methine proton at C2 of pyrrolidine, adjacent to the pyrazole moiety.
- δ 4.30–4.50 ppm (s, 2H) : Chloromethyl (-CH₂Cl) group.
- δ 5.10–5.30 ppm (s, 2H) : Benzyloxy (-OCH₂C₆H₅) methylene protons.
- δ 7.20–7.40 ppm (m, 5H) : Aromatic protons from the benzyl group.
- δ 6.90 ppm (s, 1H) : Pyrazole C4 proton.
¹³C NMR (100 MHz, D₂O):
- δ 170.5 ppm : Carbonyl carbon of the carboxylate group.
- δ 60.2 ppm : C2 of pyrrolidine.
- δ 45.8 ppm : Chloromethyl carbon.
Infrared (IR) Absorption Characteristics
Key IR bands (KBr pellet, cm⁻¹):
- 1740–1720 : Strong stretch from the ester carbonyl (C=O).
- 1260–1240 : C-O-C asymmetric stretching of the carboxylate.
- 750–700 : C-Cl stretch of the chloromethyl group.
- 3100–3000 : Aromatic C-H stretches from the benzyl ring.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 356.1 [M+H]⁺ : Molecular ion peak.
- 318.0 [M-Cl]⁺ : Loss of chloride ion.
- 91.0 [C₇H₇]⁺ : Benzyl fragment.
- 123.0 [C₅H₈N₂]⁺ : Pyrazole-pyrrolidine fragment.
Table 2: Characteristic spectroscopic signals
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.20–7.40 (m, 5H) | Benzyl aromatic protons |
| ¹³C NMR | δ 170.5 ppm | Carboxylate carbonyl |
| IR | 1740 cm⁻¹ | Ester C=O stretch |
| MS | m/z 91.0 | Benzyl cation fragment |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
- The pyrrolidine ring adopts a twisted envelope conformation (C2-endo), with a puckering amplitude (Δ) of 0.52 Å.
- The dihedral angle between the pyrazole and pyrrolidine rings is 85.7° , indicating near-orthogonal orientation.
- HOMO-LUMO gap : 4.3 eV, suggesting moderate reactivity, localized on the chloromethyl and pyrazole groups.
Properties
Molecular Formula |
C16H19Cl2N3O2 |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H |
InChI Key |
NNJHQTXVFYFPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
Pyrazole rings are commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the 3-substituted pyrazole, a typical approach involves:
- Starting from a β-ketoester or β-diketone precursor.
- Reaction with hydrazine or substituted hydrazines to form the pyrazole ring.
- Selective substitution at the 5-position (e.g., bromination or chloromethylation) to introduce the chloromethyl group.
A patent (WO2021096903A1) describes preparation methods for pyrazole carboxylates involving oxidation and halogenation steps, which can be adapted for the chloromethyl substitution.
Introduction of the Chloromethyl Group
The chloromethyl group at the 5-position of the pyrazole ring can be introduced by:
- Chloromethylation using reagents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.
- Alternatively, halogen exchange from a bromomethyl precursor to chloromethyl via nucleophilic substitution.
Control of reaction conditions is critical to avoid over-chlorination or side reactions.
Preparation of the Pyrrolidine Component
The pyrrolidine ring is generally introduced as a protected amino acid derivative:
- Starting from pyrrolidine-2-carboxylic acid or its derivatives.
- Protection of the pyrrolidine nitrogen with a benzyl carbamate (Cbz) group using benzyl chloroformate under basic conditions.
- Activation of the carboxyl group for coupling (e.g., as acid chloride or activated ester).
Coupling of Pyrazole and Pyrrolidine Units
The key step involves forming the bond between the pyrazole and the pyrrolidine moieties:
- Typically achieved by amide bond formation between the pyrazole carboxylate and the pyrrolidine amine.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or peptide coupling agents (e.g., HATU, PyBOP) are used.
- Reaction is performed in anhydrous solvents like dichloromethane or dimethylformamide under inert atmosphere.
Formation of the Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to:
- Enhance stability and crystallinity.
- Facilitate purification by precipitation or recrystallization.
Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) is used.
Representative Preparation Method Summary Table
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester, solvent (ethanol), reflux | Forms 3-substituted pyrazole intermediate | 70-85 |
| 2 | Chloromethylation | Chloromethyl methyl ether + HCl, low temp | Introduces chloromethyl at 5-position | 60-75 |
| 3 | Pyrrolidine protection | Benzyl chloroformate, base (NaHCO3), aqueous-organic solvent | Protects pyrrolidine N as Cbz group | 80-90 |
| 4 | Coupling | Carbodiimide or peptide coupling agent, DMF, RT to 40°C | Forms amide linkage between pyrazole and pyrrolidine | 65-80 |
| 5 | Salt formation | HCl in ether or organic solvent | Isolates hydrochloride salt | 90+ |
Chemical Reactions Analysis
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa
Scientific Research Applications
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride | C₁₆H₁₇ClN₂O₂·HCl | 353.69 | Pyrrolidine, pyrazole, chloromethyl, benzyl carboxylate, hydrochloride salt |
| USP Benzphetamine Related Compound A [(R)-N-Benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride] | C₁₇H₂₁N·HCl | 275.82 | Tertiary amine, benzyl group, hydrochloride salt |
| USP Benzphetamine Related Compound E [(1S,2S)-2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol hydrochloride] | C₁₇H₂₁NO·HCl | 291.82 | Amino alcohol, benzyl group, hydrochloride salt |
| USP Benzphetamine Related Compound F [(1S,2S)-2-[Benzyl(methyl)amino]-1-cyclohexylpropan-1-ol hydrochloride] | C₁₇H₂₇NO·HCl | 297.87 | Cyclohexyl group, amino alcohol, hydrochloride salt |
| USP Benzyl Chloride [(Chloromethyl)benzene] | C₇H₇Cl | 126.58 | Aromatic chloromethyl group |
Key Observations :
Chloromethyl Group Reactivity : The chloromethyl group in the target compound and in USP Benzyl Chloride (C₇H₇Cl) enables alkylation or nucleophilic substitution reactions. However, the pyrazole ring in the target compound may sterically hinder reactivity compared to the simpler benzyl chloride .
Hydrochloride Salt : Like USP Benzphetamine-related compounds A, E, and F, the target compound is a hydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications .
Heterocyclic Complexity : The pyrrolidine-pyrazole system distinguishes the target compound from USP Benzphetamine analogs, which lack fused heterocycles. This complexity may influence binding affinity in biological systems.
Biological Activity
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Profile
- Chemical Name : Benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
- CAS Number : 1078566-93-4
- Molecular Formula : C16H19Cl2N3O2
- Molar Mass : 356.25 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine derivatives. These compounds have been tested against various bacterial strains, demonstrating significant activity. For instance, a derivative showed an IC50 value of 1.5 μM against intracellular bacteria in THP-1 macrophage-like cells, indicating its effectiveness in targeting bacterial infections .
Cytotoxicity and Selectivity
The cytotoxic profile of the compound has been assessed in several cell lines, including HepG2 (human liver cancer) and THP-1 cells. The compound exhibited low cytotoxicity with IC50 values greater than 50 μM, suggesting a favorable selectivity for bacterial targets over human cells . This selectivity is crucial for developing therapeutics with reduced side effects.
The mechanism by which benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine exerts its biological effects appears to involve inhibition of specific bacterial targets. For example, studies suggest that it may inhibit the MmpL3 protein, which is essential for mycobacterial cell wall integrity, thereby leading to bacterial death .
Structure-Activity Relationship (SAR)
The structure of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine is pivotal in determining its biological activity. Modifications to the pyrazole ring and the pyrrolidine backbone have been explored to enhance potency and reduce toxicity. The presence of the chloromethyl group has been associated with increased interaction with bacterial enzymes, contributing to its antibacterial efficacy .
Case Study 1: In Vivo Efficacy Against Tuberculosis
In a murine model of tuberculosis, compounds structurally related to benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine demonstrated promising results. The compound exhibited moderate in vivo blood clearance and maintained plasma concentrations above the minimum inhibitory concentration (MIC) for extended periods, suggesting effective therapeutic potential against TB .
Case Study 2: Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor growth in specific cancer models. Further research is needed to elucidate its mechanism and optimize its structure for enhanced efficacy against various cancer types.
Comparative Biological Activity Table
| Activity Type | IC50/EC50 Values | Cell Line/Organism | Comments |
|---|---|---|---|
| Antibacterial | 1.5 μM | THP-1 macrophages | Effective against intracellular bacteria |
| Cytotoxicity | >50 μM | HepG2 | Low toxicity towards human liver cells |
| Antitubercular | Moderate | Murine model | Effective against Mycobacterium tuberculosis |
| Anticancer | TBD | Various cancer cell lines | Potential for further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
